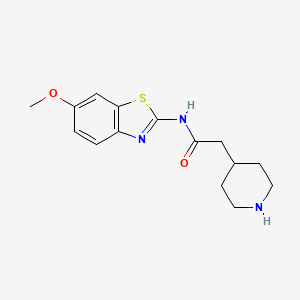
N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide, also known as BTA-CI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of the thiophene ring system and has been found to exhibit interesting biological properties that make it a promising candidate for various research studies.
Mécanisme D'action
The exact mechanism of action of N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide is not yet fully understood. However, it is believed that the compound interacts with metal ions in a chelation process, resulting in the formation of a stable complex. This complex is then able to exhibit strong fluorescence properties, allowing for the detection and quantification of metal ions in various biological samples.
Biochemical and Physiological Effects:
This compound has been found to exhibit minimal toxicity in vitro, making it a promising candidate for various biological applications. However, the exact biochemical and physiological effects of this compound on living organisms are not yet fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide in lab experiments is its high sensitivity and selectivity for metal ions. This makes it a valuable tool for the detection and quantification of metal ions in various biological samples. However, one of the main limitations of this compound is its potential toxicity in vivo, which may limit its use in certain biological applications.
Orientations Futures
There are several potential future directions for research involving N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide. One area of research involves the development of new fluorescent probes based on this compound for the detection of other metal ions. Another area of research involves the use of this compound as a potential therapeutic agent for the treatment of various diseases. Additionally, further investigation is needed to fully understand the biochemical and physiological effects of this compound on living organisms.
Méthodes De Synthèse
The synthesis of N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide involves the reaction of 2-chloroacetyl chloride with 5-bromothiophene-2-methanol in the presence of a base such as triethylamine. The reaction proceeds via an SN2 mechanism, resulting in the formation of this compound as a white solid.
Applications De Recherche Scientifique
N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of metal ions such as copper and zinc. This is due to the fact that this compound contains a thiophene ring system, which has been found to exhibit strong fluorescence properties in the presence of metal ions.
Propriétés
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNOS/c8-6-2-1-5(12-6)4-10-7(11)3-9/h1-2H,3-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKACAHFODDWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-methyl-1H-pyrazol-4-yl)methylsulfamoylmethyl]benzoic acid](/img/structure/B7576546.png)
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-phenylcyclohexan-1-amine](/img/structure/B7576548.png)
![5-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576555.png)
![3-[Ethyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B7576557.png)
![2-[1-(2-Hydroxy-5-methoxybenzoyl)piperidin-2-yl]acetic acid](/img/structure/B7576559.png)
![2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid](/img/structure/B7576594.png)
![2-[(2-Methoxypyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B7576601.png)

![Ethyl 2-[(5-cyano-6-methylpyridine-2-carbonyl)-ethylamino]acetate](/img/structure/B7576611.png)
![2-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576622.png)
![3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7576625.png)

![4-[4-(Trifluoromethylsulfonyl)phenyl]sulfanylphenol](/img/structure/B7576642.png)
